molecular formula C13H7F3O2 B6400157 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid CAS No. 1261922-15-9

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6400157
CAS No.: 1261922-15-9
M. Wt: 252.19 g/mol
InChI Key: FUILNVZEDYSCPU-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on its benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-difluorophenyl)-6-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorine on chemical reactivity and stability.

    Biology: In biological research, the compound can be used to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,6-difluorophenyl)-6-fluorobenzoic acid exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine is highly electronegative, which can affect the electron density distribution in the molecule and alter its reactivity towards nucleophiles and electrophiles.

In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors may be influenced by the presence of fluorine atoms. These interactions can affect the compound’s binding affinity, selectivity, and overall biological activity.

Comparison with Similar Compounds

    2,6-Difluorophenylacetic acid: This compound shares a similar fluorine substitution pattern but differs in the position of the carboxylic acid group.

    2,6-Difluorophenol: Another similar compound with fluorine atoms on the benzene ring, but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of multiple fluorine atoms can enhance the compound’s stability and alter its interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-5-2-6-9(15)11(8)7-3-1-4-10(16)12(7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILNVZEDYSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689693
Record name 2',3,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-15-9
Record name 2',3,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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